molecular formula C13H22BN3O2 B12514508 N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B12514508
M. Wt: 263.15 g/mol
InChI Key: SWFMBMRPOJFOKV-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and dihydropyrimidine derivatives, which have various applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The pyrimidine ring can interact with biological targets, potentially affecting cellular pathways and enzyme activity .

Properties

Molecular Formula

C13H22BN3O2

Molecular Weight

263.15 g/mol

IUPAC Name

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3

InChI Key

SWFMBMRPOJFOKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC

Origin of Product

United States

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